molecular formula C12H23N3O B13000456 2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide

2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide

Cat. No.: B13000456
M. Wt: 225.33 g/mol
InChI Key: HNPSIXJYJXIOSW-UHFFFAOYSA-N
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Description

2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide is a chemical compound with a complex structure that includes an amino group, a cyclopropylmethylamino group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the cyclohexyl ring: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring.

    Introduction of the cyclopropylmethylamino group: This step involves the reaction of the cyclohexyl ring with a cyclopropylmethylamine derivative under specific conditions.

    Attachment of the amino group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide analogs: These compounds have similar structures but may differ in the substituents attached to the cyclohexyl ring or the amino group.

    Cyclohexyl derivatives: Compounds with a cyclohexyl ring and various functional groups.

    Cyclopropylmethylamino derivatives: Compounds with a cyclopropylmethylamino group and different core structures.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide

InChI

InChI=1S/C12H23N3O/c13-7-12(16)15-11-5-3-10(4-6-11)14-8-9-1-2-9/h9-11,14H,1-8,13H2,(H,15,16)

InChI Key

HNPSIXJYJXIOSW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCC(CC2)NC(=O)CN

Origin of Product

United States

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